N-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N'-(2-IODOBENZOYL)THIOUREA
Overview
Description
N-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N'-(2-IODOBENZOYL)THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiazole ring, an ethylphenyl group, and an iodinated benzamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N'-(2-IODOBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of the thiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the various steps in the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N'-(2-IODOBENZOYL)THIOUREA can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions must be carefully controlled to achieve the desired transformations without causing unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while nucleophilic substitution could introduce azide or other functional groups.
Scientific Research Applications
N-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N'-(2-IODOBENZOYL)THIOUREA has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism by which N-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N'-(2-IODOBENZOYL)THIOUREA exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, and the compound’s structure allows it to modulate the activity of these targets through binding and subsequent conformational changes. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide
- N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- 4-({[(4-methylpiperazin-1-yl)amino]carbonothioyl}amino)benzenesulfonamide
Uniqueness
What sets N-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N'-(2-IODOBENZOYL)THIOUREA apart from similar compounds is its iodinated benzamide moiety, which imparts unique reactivity and binding properties. This feature enhances its utility in various chemical reactions and biological applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-2-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18IN3OS2/c1-3-13-8-10-14(11-9-13)17-12(2)27-20(22-17)24-19(26)23-18(25)15-6-4-5-7-16(15)21/h4-11H,3H2,1-2H3,(H2,22,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWMXJMLVWYKMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3I)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18IN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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